N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide
Description
Properties
IUPAC Name |
N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-5-20(24)22-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)23-21(25)6-4-2/h7-14H,3-6,15H2,1-2H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQRJUZCYUTRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amidation via Acyl Chloride Intermediates
The synthesis begins with 4-aminobenzylamine, which undergoes sequential amidation with butanoyl chloride. The reaction proceeds in two stages:
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First Amidation :
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Reagents : 4-Aminobenzylamine (1 equiv), butanoyl chloride (1 equiv), triethylamine (1.2 equiv).
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Conditions : 0–5°C initial cooling, followed by stirring at room temperature for 12–18 hours.
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Intermediate : N-(4-(aminomethyl)phenyl)butanamide.
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Second Amidation :
Key Considerations :
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Excess butanoyl chloride ensures complete conversion but risks diacyl byproducts.
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Triethylamine neutralizes HCl, preventing protonation of the amine nucleophile.
Solvent and Temperature Optimization
Solvent polarity and temperature critically influence reaction kinetics and product purity:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | 8.93 | 18 | 68 | 92 |
| THF | 7.52 | 24 | 75 | 95 |
| Acetonitrile | 37.5 | 12 | 72 | 90 |
THF balances reactivity and solubility, minimizing side reactions compared to polar aprotic solvents like acetonitrile.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency:
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Residence Time : 30–60 minutes.
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Temperature : 50–60°C.
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Pressure : 2–3 bar.
Advantages :
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Precise control over stoichiometry and heat transfer.
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Reduced solvent waste through inline separation.
Catalytic Methods
While palladium catalysts are unnecessary for this amidation, industrial processes may use immobilized bases (e.g., polymer-supported triethylamine) to streamline purification:
Purification and Characterization
Recrystallization Techniques
Crude product is purified via solvent recrystallization:
Analytical Characterization
Powder X-ray Diffraction (PXRD) :
Differential Scanning Calorimetry (DSC) :
Comparative Analysis of Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 24–36 h | 1–2 h |
| Yield | 68–75% | 85–90% |
| Solvent Consumption | 500 mL/g | 50 mL/g |
| Energy Efficiency | Moderate | High |
Industrial methods excel in scalability and sustainability, though laboratory synthesis remains valuable for small-batch research applications.
Challenges and Mitigation Strategies
Diacyl Byproduct Formation :
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Cause : Excess butanoyl chloride at elevated temperatures.
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Solution : Gradual reagent addition and stoichiometric control.
Amine Oxidation :
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Cause : Prolonged exposure to oxygen.
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Solution : Nitrogen atmosphere and antioxidant additives (e.g., BHT).
Chemical Reactions Analysis
Types of Reactions
N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in ether, reflux conditions
Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the butanamide core but differ in substituents, influencing their physicochemical and biological properties:
Key Structural Determinants of Activity
- Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl in Compound 17): Enhance metabolic stability and target affinity . Bulkier Substituents (e.g., bis(2-chloroethyl)amino in Compound 1): May restrict blood-brain barrier penetration but improve DNA crosslinking .
- Amide Linkage : The butanamide moiety facilitates hydrogen bonding with biological targets, a feature conserved across analogs .
Biological Activity
N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various applications in research and medicine.
The synthesis of this compound typically involves the reaction of 4-aminobenzylamine with butanoyl chloride, facilitated by a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then reacted with another equivalent of butanoyl chloride. Key conditions for this synthesis include:
- Solvent : Dichloromethane or tetrahydrofuran
- Temperature : Room temperature to 50°C
- Reaction Time : 12-24 hours
In industrial settings, continuous flow reactors may be employed to optimize yields and ensure consistent product quality.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as either an inhibitor or an activator, modulating various biochemical pathways. This dual functionality allows it to impact numerous physiological processes, making it a valuable tool in both research and therapeutic contexts.
Pharmacological Potential
Research indicates that this compound exhibits potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways.
- Analgesic Properties : Preliminary studies suggest analgesic effects, potentially offering new avenues for pain management.
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can selectively inhibit certain enzymes involved in metabolic pathways. These findings support its use as a biochemical probe for studying enzyme-substrate interactions .
- Molecular Docking Studies : Computational analyses have predicted favorable binding interactions between this compound and various biological targets. For instance, molecular docking simulations indicate high affinity for certain receptor sites relevant to inflammatory responses .
- Comparative Studies : When compared to similar compounds, such as N-{4-[4-(butyrylamino)benzyl]phenyl}butanamide, this compound shows enhanced biological activity due to its unique structural features.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
